
1-(Cyclohexylethynyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylethynyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a cyclohexylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylethynyl)-2-fluorobenzene typically involves the coupling of a cyclohexylacetylene with a fluorobenzene derivative. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclohexylethynyl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
1-(Cyclohexylethynyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylethynyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparación Con Compuestos Similares
1-(Cyclohexylethynyl)-benzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluoro-1-phenylethyne: Similar structure but without the cyclohexyl group, affecting its steric and electronic characteristics.
1-(Cyclohexylmethyl)-2-fluorobenzene: Contains a cyclohexylmethyl group instead of a cyclohexylethynyl group, leading to different chemical behavior.
Uniqueness: 1-(Cyclohexylethynyl)-2-fluorobenzene is unique due to the combination of the cyclohexylethynyl group and the fluorine atom, which imparts distinct steric and electronic properties. This combination can enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15F |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
1-(2-cyclohexylethynyl)-2-fluorobenzene |
InChI |
InChI=1S/C14H15F/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2 |
Clave InChI |
OAOJXBXAWUINCA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C#CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


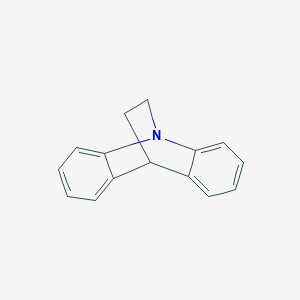
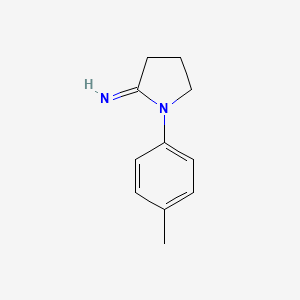

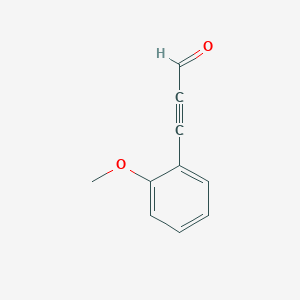

![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
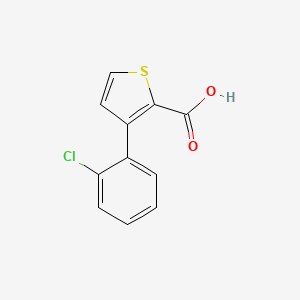
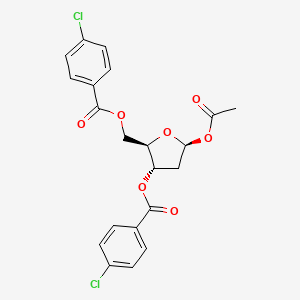
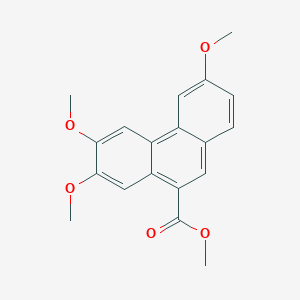
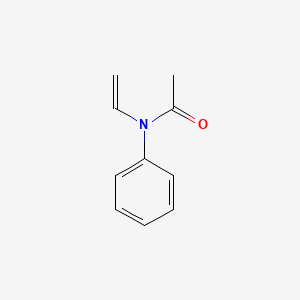
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
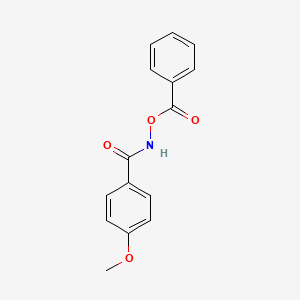
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)

